molecular formula C7H11N3 B3056338 N2,4-Dimethylpyridine-2,5-diamine CAS No. 70564-06-6

N2,4-Dimethylpyridine-2,5-diamine

Cat. No.: B3056338
CAS No.: 70564-06-6
M. Wt: 137.18 g/mol
InChI Key: HCCSLHHXPBFHAG-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Amine Chemistry

N2,4-Dimethylpyridine-2,5-diamine is classified as a heterocyclic amine. Heterocyclic compounds feature a ring structure containing at least two different elements. In this case, the ring consists of five carbon atoms and one nitrogen atom, a defining characteristic of pyridine (B92270). ontosight.ai Pyridine itself is an aromatic heterocycle, structurally related to benzene (B151609) but with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties, including weak basicity. acs.org

The subject compound is a diamine derivative of pyridine, meaning it possesses two amino functional groups. ontosight.ai The presence of these groups, which are reactive, alongside the methyl groups on the stable pyridine core, makes this compound a molecule of interest for chemical transformations. ontosight.ai The specific arrangement, with methyl groups at the N2 and 4 positions and amino groups at the 2 and 5 positions, creates a unique electronic and steric environment that influences its reactivity, particularly in reactions like nucleophilic substitution. ontosight.ai

Significance in Contemporary Organic Synthesis and Materials Science Research

The unique structure of this compound makes it a valuable building block in various scientific fields. In organic synthesis, it serves as an intermediate for creating more complex molecules. Its reactive amino groups can be chemically modified, allowing for the construction of larger, more intricate molecular architectures that are often pursued in pharmaceutical development. ontosight.ai

In the realm of materials science, compounds like this compound are explored for their potential role in developing new polymers. ontosight.ai The diamine functionality allows it to act as a monomer in polymerization reactions. Furthermore, its ability to coordinate with metal ions through its nitrogen atoms makes it a candidate for use as a ligand in coordination chemistry. ontosight.ai This could lead to the creation of novel metal-organic frameworks with specific catalytic or material properties.

Overview of Research Trajectory for Pyridine Diamines

The study of pyridine and its derivatives has a long history, beginning with its isolation from heated animal bones in the 1840s and the first synthesis of a heteroaromatic compound. wikipedia.orgacs.org The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, paved the way for the creation of a wide variety of pyridine derivatives. wikipedia.org

Research into pyridine-containing compounds expanded significantly with the discovery of their prevalence in important biological molecules and pharmaceuticals. wikipedia.org The pyridine ring is a common scaffold in drug design, and the synthesis of substituted pyridines remains an active area of research. Specifically, diaminopyridines are recognized as versatile polydentate ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. This characteristic allows them to form stable complexes with metals, which is a foundational concept in the development of metal-organic frameworks and other advanced materials. While research on the specific isomer this compound is not as extensive as for other isomers, the broader investigation into pyridine diamines continues to be a fruitful area of chemical inquiry, driven by the quest for new materials and biologically active molecules. nih.gov

Chemical Compound Data

Below are data tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
CAS Number 70564-06-6
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.186 g/mol

Data sourced from available chemical databases. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,4-dimethylpyridine-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N3/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCSLHHXPBFHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=NC=C1N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220847
Record name N2,4-Dimethylpyridine-2,5-diamine
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Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70564-06-6
Record name N2,4-Dimethyl-2,5-pyridinediamine
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Record name N2,4-Dimethylpyridine-2,5-diamine
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Record name N2,4-Dimethylpyridine-2,5-diamine
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Record name N2,4-dimethylpyridine-2,5-diamine
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Synthetic Methodologies and Strategies for N2,4 Dimethylpyridine 2,5 Diamine and Its Analogues

Established Synthetic Pathways to Pyridine (B92270) Diamine Scaffolds

The construction of pyridine diamine scaffolds can be achieved through several well-established synthetic routes. These include multi-step organic syntheses, direct amination of pyridine derivatives, and the reduction of nitro-pyridine precursors.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the creation of substituted pyridines. rsc.org These sequences often involve the construction of the pyridine ring from acyclic precursors or the extensive modification of a pre-existing pyridine core. rsc.org One common approach is the Hantzsch pyridine synthesis, a multicomponent reaction that combines an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. beilstein-journals.org Another powerful method is the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone to produce a trisubstituted pyridine with high regioselectivity. beilstein-journals.org These multi-step approaches offer the flexibility to introduce a variety of substituents onto the pyridine ring, which is crucial for creating a diverse library of pyridine diamine analogs. rsc.org

A variety of catalysts, including magnetically recoverable nano-catalysts, have been employed to facilitate these multi-component reactions, offering advantages in terms of ease of separation and catalyst reusability. For instance, Fe3O4@SiO2-pr-NH2 and other functionalized magnetic nanoparticles have been successfully used in the solvent-free synthesis of 2-amino-4,6-diphenylnicotinonitriles.

Amination Reactions of Pyridine Derivatives

Direct amination of the pyridine ring is a key strategy for introducing amino groups. This can be accomplished through several methods, including variations of the Chichibabin reaction and the ammonolysis of dihalo-pyridines.

The Chichibabin reaction , discovered by A.E. Chichibabin, is a classic method for producing 2-aminopyridine (B139424) derivatives by reacting pyridine with sodium amide. slideshare.netwikipedia.org The reaction proceeds via a nucleophilic aromatic substitution of hydrogen (SNH), where the amide ion attacks the electron-deficient C2 position of the pyridine ring. wikipedia.orgmyttex.net While effective, traditional Chichibabin conditions often require harsh reaction conditions, such as high temperatures. chemistryviews.org Recent advancements have focused on developing milder protocols. For example, a composite of sodium hydride (NaH) and lithium iodide (LiI) has been shown to mediate the Chichibabin amination under significantly milder conditions, expanding the scope to include primary alkylamines. chemistryviews.orgntu.edu.sg Another approach involves the conversion of pyridines into phosphonium (B103445) salts, which can then react with sodium azide (B81097) to form iminophosphoranes, versatile precursors to various nitrogen-containing functional groups. nih.gov

Ammonolysis of dihalo-pyridines offers another route to pyridine diamines. This method involves the nucleophilic substitution of halogen atoms on the pyridine ring with ammonia or an amine. The reactivity of halopyridines towards nucleophilic substitution is generally higher than that of the parent pyridine, particularly when the halogen is at the 2- or 4-position. myttex.net

Catalytic Reduction Methods for Nitro-Pyridine Precursors

The reduction of nitro-pyridines is a widely used and efficient method for the synthesis of aminopyridines. This approach benefits from the ready availability of a wide range of nitropyridine starting materials. A variety of reducing agents and catalytic systems can be employed for this transformation.

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst is a common and effective method. commonorganicchemistry.com Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates containing sensitive functional groups, such as halogens, Raney nickel is often a preferred catalyst as it can avoid dehalogenation. commonorganicchemistry.com Other metal-based systems, such as those employing iron or zinc in acidic media, or tin(II) chloride, provide milder conditions for the reduction of nitro groups and can exhibit chemoselectivity in the presence of other reducible functionalities. commonorganicchemistry.comacs.org The reduction of nitroanilines, for example, to produce phenylenediamines has been extensively studied using various catalytic systems, including copper ferrite (B1171679) nanoparticles. nih.govnih.gov

Targeted Synthesis of N2,4-Dimethylpyridine-2,5-diamine

The specific synthesis of this compound requires precise control over the introduction of both methyl and amino groups onto the pyridine ring. This involves regioselective functionalization strategies and carefully optimized reaction sequences.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern in this compound necessitates regioselective reactions. The inherent electronic properties of the pyridine ring direct incoming electrophiles and nucleophiles to specific positions. For instance, nucleophilic attack, as in the Chichibabin reaction, preferentially occurs at the C2 and C4 positions. wikipedia.orgyoutube.com

Recent developments have focused on achieving C4-selective amination of pyridines through the use of 4-pyridyl pyridinium (B92312) salt intermediates, which react with aqueous ammonia to yield 4-aminopyridines. nih.gov Another innovative photochemical approach allows for the C3-amination of pyridines via Zincke imine intermediates, expanding the toolbox for regioselective functionalization. nih.gov The methylation of pyridines can also be directed. For example, rhodium-catalyzed C-3/5 methylation has been achieved using methanol (B129727) or formaldehyde (B43269) as the methyl source through a temporary dearomatization of the pyridine ring. rsc.org

Optimized Sequences for Methylation and Amino Group Introduction

The synthesis of this compound can be envisioned through a sequence of methylation and amination steps. One possible route could involve the initial methylation of a suitable pyridine precursor, followed by the introduction of the amino groups. A convenient method for the α-methylation of pyridines utilizes a Raney nickel catalyst at ambient pressure, offering high selectivity for mono-α-methylation. researchgate.netlookchem.com

Alternatively, a nitropyridine derivative could be a key intermediate. For example, a dimethyl-nitropyridine could be synthesized and subsequently reduced to the corresponding diamine. The synthesis of N2,N2-dimethylpyridine-2,4-diamine has been reported from 2-Pyridinamine, N,N-dimethyl-4-nitro-, 1-oxide. chemicalbook.com The reduction of the nitro group would then yield the target diamine. The order of these steps—methylation, nitration, and reduction/amination—would be critical to achieving the desired final product and would depend on the directing effects of the substituents at each stage of the synthesis.

Advanced Synthetic Techniques and Process Optimization

Advanced synthetic methods are pivotal in enhancing the efficiency, selectivity, and environmental footprint of chemical manufacturing. For pyridine diamines, including this compound, techniques such as phase transfer catalysis and microwave-assisted synthesis offer significant advantages over traditional methods by enabling milder reaction conditions, reducing reaction times, and often improving yields.

Phase transfer catalysis (PTC) is a powerful methodology for reacting reagents in immiscible phases, typically a solid or aqueous phase and an organic phase. mdpi.com This is achieved by using a phase transfer catalyst, such as a quaternary onium salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, which transports an anionic reactant from the aqueous/solid phase into the organic phase where the reaction occurs. mdpi.comacs.org This technique is particularly useful for nucleophilic aromatic substitution (SNAr) reactions on pyridine rings, which are fundamental to the synthesis of various pyridine diamine analogues. mdpi.com

The synthesis of aminopyridines can be achieved via amination, for instance, through the Chichibabin reaction. A patented method for preparing 2,6-diaminopyridine (B39239) involves heating sodium amide, an organic solvent, and a phase-transfer catalyst, followed by the addition of pyridine. google.com The use of PTC in this context facilitates the reaction under less stringent conditions than might otherwise be required. mdpi.comgoogle.com Catalysts like C6-C9 aromatic amines or C2-C6 fatty alcohol amines have been specified for this purpose. google.com

The core advantages of PTC in pyridine diamine synthesis include:

Milder Reaction Conditions: PTC can eliminate the need for harsh, anhydrous solvents and strong, dangerous bases like sodium hydride, allowing for the use of aqueous bases like sodium hydroxide. mdpi.com

Increased Reaction Rates: By facilitating the transport of nucleophiles across the phase boundary, PTC enhances reaction kinetics compared to heterogeneous mixtures without a catalyst. acs.org

Enhanced Safety and Sustainability: The use of water-based systems and less hazardous reagents makes the process more environmentally benign and safer for large-scale production. mdpi.com

The table below illustrates typical components and conditions employed in PTC for the synthesis of aminopyridine derivatives.

Parameter Description Examples Significance
Catalyst Transports anionic nucleophile between phases.Tetrabutylammonium salts, Pyridinium salts, Chiral quaternary ammonium (B1175870) salts. mdpi.comnih.govCatalyst choice affects efficiency and can induce asymmetry in chiral syntheses. mdpi.comnih.gov
Organic Solvent Dissolves the pyridine substrate.Toluene, Dichloromethane, Biphenyl ether. google.comnih.govThe solvent influences the solubility of the substrate and the catalyst-anion pair.
Aqueous/Solid Phase Contains the nucleophilic species (e.g., an amine or its salt).Aqueous NaOH, KOH, Sodium amide (solid). mdpi.comgoogle.comProvides the nucleophile for the substitution reaction.
Leaving Group Atom or group displaced from the pyridine ring.Halides (Cl, Br), Nitro group (NO2). mdpi.comThe nature of the leaving group significantly impacts reaction feasibility and rate.
Temperature Reaction temperature.140–220 °C (for specific Chichibabin-type reactions). google.comOptimized to balance reaction rate against potential side reactions or degradation.

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating a wide range of chemical reactions. mdpi.comdavidpublisher.com By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures higher than the solvent's boiling point in sealed vessels. This often leads to remarkable reductions in reaction times, from hours or days to mere minutes, along with increased product yields and purity. mdpi.comnih.gov

For the synthesis of this compound and its analogues, microwave assistance is particularly effective for C-N bond formation steps, such as in Buchwald-Hartwig aminations or other nucleophilic substitution reactions. nih.govthieme-connect.com Research has shown that microwave irradiation can significantly improve the efficiency of synthesizing various aminopyridine and diaminopyrimidine structures. mdpi.com For instance, a microwave-assisted Heck reaction for preparing 2,4-diaminopyrimidine (B92962) antibiotics resulted in higher yields (42-65%) and fewer side products compared to conventional heating (10-37%).

A comparison of conventional versus microwave-assisted synthesis highlights the advantages of the latter:

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Synthesis of 2,4-disubstituted 5-aminoimidazoles53 hours25 minutesSignificant rate enhancement nih.gov
Synthesis of 2,6-di(naphthalene thioureido carbamino)pyridineLonger reaction times10 minutes (final step)Dramatically shortened reaction time davidpublisher.com
Heck coupling for 2,4-diaminopyrimidine antibioticsProlonged heating, complex mixture60–80 minutesHigher yields (42-65% vs 10-37%), fewer impurities
Synthesis of 2-anilinopyrimidinesSlower reaction ratesShorter reaction timesEfficacious compared to conventional heating rsc.org

The protocols often involve a simple setup where the reactants, catalyst (if required), and a suitable high-boiling solvent are placed in a specialized microwave reactor tube and irradiated at a set temperature and power. This rapid, efficient, and often cleaner reaction profile makes microwave synthesis a highly attractive method for library synthesis in medicinal chemistry and for process optimization in chemical manufacturing. nih.gov

Analytical Methodologies for Purity Assessment and Structural Confirmation in Synthesis

Following the synthesis of this compound or its analogues, rigorous analytical testing is essential to confirm the identity and purity of the final compound. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. researchgate.net

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity of non-volatile organic compounds. ptfarm.plhelixchrom.com For pyridine derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly used. researchgate.net In this method, the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column (e.g., C8 or C18) packed with a non-polar stationary phase, carried by a polar mobile phase. shimadzu.com Impurities will have different retention times from the main product, and the area of the peaks in the resulting chromatogram corresponds to the relative concentration of each component, allowing for precise purity calculation (e.g., >95%). acs.org

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another powerful technique for assessing the purity of volatile compounds. The sample is vaporized and passed through a capillary column, separating components based on their boiling points and interactions with the stationary phase.

Structural Confirmation: Once purity is established, spectroscopic methods are used to confirm that the synthesized molecule has the correct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for elucidating the molecular structure. researchgate.netacs.org

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect distinct signals for the aromatic protons on the pyridine ring, the protons of the two amino (-NH2) groups, and the protons of the two methyl (-CH3) groups. The splitting patterns and integration of these signals confirm the substitution pattern.

¹³C NMR provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. acs.org This helps to confirm the number and type of carbon atoms (e.g., aromatic vs. aliphatic).

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). ptfarm.pl High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive confirmation of the compound's elemental composition. acs.org

The following table summarizes the key analytical methods and their roles:

Analytical Technique Primary Function Information Obtained
High-Performance Liquid Chromatography (HPLC) Purity AssessmentRetention time, quantitative percentage of product and impurities. researchgate.netptfarm.pl
Gas Chromatography (GC) Purity Assessment (for volatile compounds)Retention time, separation of volatile components. nih.gov
¹H Nuclear Magnetic Resonance (¹H NMR) Structural ConfirmationChemical shift, integration (proton count), and splitting patterns of protons. researchgate.netacs.org
¹³C Nuclear Magnetic Resonance (¹³C NMR) Structural ConfirmationNumber and chemical environment of carbon atoms in the molecule. acs.org
Mass Spectrometry (MS) Molecular Weight & Formula ConfirmationMass-to-charge ratio (m/z) to confirm molecular weight and elemental composition (with HRMS). ptfarm.pl

By employing this suite of analytical tools, chemists can confidently verify the successful synthesis of this compound, ensuring it meets the required standards of purity and structural integrity for any subsequent application.

Theoretical and Computational Investigations of N2,4 Dimethylpyridine 2,5 Diamine

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful computational tools for investigating the molecular properties of chemical compounds. These methods provide detailed insights into the electronic structure and reactivity of molecules. For N2,4-Dimethylpyridine-2,5-diamine, a comprehensive theoretical study would be invaluable for understanding its fundamental chemical nature. However, a thorough review of scientific literature reveals a notable absence of specific published theoretical and computational investigations for this particular compound.

The following sections outline the types of analyses that are typically performed in such a study. While the principles of these analyses are well-established, the specific data and detailed findings for this compound are not available in the reviewed literature.

Molecular Geometry Optimization and Determination of Structural Parameters

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using methods like DFT, parameters such as bond lengths, bond angles, and dihedral angles for the ground state of this compound would be calculated. This information is crucial for understanding the molecule's shape and steric properties.

Detailed research findings and data tables for the optimized structural parameters of this compound are not available in the public scientific literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Specific data from DFT or TD-DFT calculations, including HOMO and LUMO energy values and the corresponding energy gap for this compound, have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Mapping and Prediction of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would predict the most likely sites for electrophilic and nucleophilic attack, providing insights into its intermolecular interactions and chemical reactivity.

Published MEP maps and detailed analyses of the reactive sites of this compound based on these calculations are not available in the scientific literature.

Reactivity Descriptors and Fukui Functions

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

A detailed study reporting the calculated global reactivity descriptors and Fukui functions for this compound is not present in the available scientific literature.

Bond Dissociation Energies and Thermal Stability Predictions

Bond Dissociation Energy (BDE) is the energy required to break a specific bond in a molecule homolytically. Calculating the BDEs for the various bonds in this compound would help in predicting its thermal stability and the likely fragmentation pathways under thermal stress. The weakest bond in the molecule is often the most susceptible to cleavage.

There are no specific published data on the calculated bond dissociation energies or a detailed thermal stability analysis for this compound.

Aromaticity Analysis and Tautomeric Equilibrium Studies

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like the pyridine (B92270) ring in this compound. Computational methods can quantify the degree of aromaticity. Furthermore, this molecule can potentially exist in different tautomeric forms due to the presence of amino groups. Theoretical calculations can determine the relative energies of these tautomers, indicating which form is most stable and likely to be present at equilibrium.

Specific computational studies on the aromaticity and tautomeric equilibrium of this compound are not found in the reviewed scientific literature.

Vibrational Spectroscopy Simulations (FTIR, Raman) and Correlation with Experimental Data

Computational simulations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra of pyridine derivatives. researchgate.netresearchgate.netmostwiedzy.pl By calculating the vibrational frequencies and intensities, researchers can assign the bands observed in experimental Fourier Transform Infrared (FTIR) and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes of the chemical bonds.

For pyridine and its derivatives, DFT calculations can accurately predict the vibrational frequencies associated with the pyridine ring, as well as the amino and methyl functional groups. researchgate.netresearchgate.net For instance, the characteristic C-N stretching vibrations within the pyridine ring, the N-H stretching and bending vibrations of the primary amine group, and the C-H stretching modes of the methyl groups can be calculated. These theoretical predictions are then correlated with experimental data to confirm the molecular structure and understand the influence of substituents on the vibrational properties. The introduction of a rigid pyridine ring into polymer backbones has been shown to enhance thermal and thermo-oxidative stability. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (asymmetric)3450-3550
N-H Stretch (symmetric)3350-3450
C-H Stretch (methyl)2950-3050
C=N Stretch (ring)1600-1650
C=C Stretch (ring)1550-1600
N-H Bend1500-1550
C-H Bend (methyl)1400-1450

Note: This table is illustrative and based on typical ranges for similar functional groups. Precise frequencies would require specific DFT calculations for this molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

Computational methods are also employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that show good agreement with experimental values. These predictions are valuable for assigning the signals in the experimental NMR spectra to specific nuclei within the molecule.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the positions of the methyl and amino groups on the pyridine ring will cause distinct shifts for each of the ring protons and carbons. The electron-donating amino group and the methyl groups will have a notable effect on the electron density distribution around the ring, which is reflected in the calculated and observed chemical shifts. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-158-162
C36.2-6.5105-110
C4-148-152
C5-115-120
C67.5-7.8135-140
N-CH₃2.8-3.140-45
C-CH₃2.2-2.518-22
NH₂4.5-5.5-

Note: This table is illustrative. The actual chemical shifts can be influenced by solvent and other experimental conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions. nih.govnih.gov These simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

For this compound, MD simulations can explore the rotational freedom around the C-N bonds of the amino groups and the methyl groups. nih.gov This analysis helps to identify the most stable conformations of the molecule and the energy barriers between them. Furthermore, by simulating a system with multiple molecules, MD can reveal how these molecules interact with each other in a condensed phase. This includes the formation of hydrogen bonds between the amino groups of neighboring molecules, which can significantly influence the physical properties of the substance.

Advanced Computational Methodologies in Pyridine Diamine Research

The study of pyridine diamines and related structures increasingly benefits from advanced computational methodologies. Quantitative Structure-Activity Relationship (QSAR) studies, for example, are used to build mathematical models that correlate the chemical structure of these compounds with their biological or chemical activity. chemrevlett.comnih.govnih.gov By analyzing a series of related pyridine derivatives, QSAR models can identify the key molecular descriptors that influence a particular property. chemrevlett.comnih.govnih.gov These descriptors can include electronic properties (like atomic charges and dipole moments), steric parameters, and hydrophobic characteristics.

Other advanced methods include the use of sophisticated DFT functionals and basis sets to achieve higher accuracy in predicting molecular properties. mostwiedzy.plias.ac.inelectrochemsci.org Additionally, computational screening techniques, often combined with molecular docking, are used to predict the interaction of pyridine diamine derivatives with biological targets, guiding the design of new molecules with specific functions. chemrevlett.com

Coordination Chemistry of N2,4 Dimethylpyridine 2,5 Diamine

Ligand Design Principles and Coordination Modes

The design of ligands is a fundamental aspect of coordination chemistry, as the ligand's structure dictates how it will bind to a metal center and influences the properties of the resulting complex. N2,4-Dimethylpyridine-2,5-diamine possesses distinct features that make it an interesting candidate for ligand design.

Role of Pyridine (B92270) Nitrogen and Amino Groups as Donor Sites

This compound features multiple potential donor sites for coordination to a metal ion. These include the nitrogen atom of the pyridine ring and the nitrogen atoms of the two amino groups. ontosight.ai The pyridine nitrogen, being part of an aromatic system, can act as a σ-donor and a π-acceptor. The amino groups, on the other hand, are primarily σ-donors. This combination of donor atoms allows for versatile coordination behavior. The presence of both sp2-hybridized (pyridine) and sp3-hybridized (amino) nitrogen atoms provides different electronic and steric environments for metal binding.

Bidentate Ligand Behavior and Chelation Effects

The arrangement of the pyridine nitrogen and the amino group at the 2-position in this compound allows it to act as a bidentate ligand. This means it can bind to a metal center through two donor atoms simultaneously, forming a stable five-membered chelate ring. Chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. This increased stability is a key principle in ligand design, often leading to more robust and well-defined coordination compounds.

Influence of Methyl Substituents on Steric and Electronic Properties in Coordination

The methyl groups at the 2- and 4-positions of the pyridine ring in this compound exert both steric and electronic influences on its coordination properties. ontosight.ai

Steric Effects: The methyl group at the 2-position, adjacent to the coordinating pyridine nitrogen and one of the amino groups, introduces steric hindrance. This bulkiness can influence the coordination geometry around the metal center, potentially favoring specific stereoisomers or preventing the coordination of larger metal ions or additional ligands.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density can strengthen the σ-donor capability of the pyridine nitrogen, leading to a stronger metal-ligand bond. The selection of appropriate ligands and metal ions is crucial in crystal engineering to control the final structure and properties of the coordination complex. nih.gov

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound allows for the creation of new materials with potentially interesting catalytic, electronic, or biological properties. The characterization of these complexes is essential to understand their structure and bonding.

Palladium(II) Complexes and Substituent Effects

Palladium(II) complexes are of significant interest due to their applications in catalysis and materials science. nih.gov The use of chelating ligands can overcome the kinetic lability of some palladium(II) complexes. nih.gov While specific studies on this compound with palladium(II) were not found in the provided search results, the general principles of palladium(II) coordination chemistry suggest that it would readily form square planar complexes with this bidentate ligand.

The substituent effects of the methyl groups would be significant. The electron-donating nature of the methyl groups would enhance the electron density at the palladium center, which could influence its catalytic activity. The steric bulk of the methyl group at the 2-position would likely dictate the arrangement of other ligands in the coordination sphere.

Table 1: Expected Properties of a Hypothetical [Pd(this compound)Cl2] Complex

PropertyExpected CharacteristicRationale
Coordination Geometry Square PlanarTypical for Pd(II) with bidentate N-donor ligands.
Metal-Ligand Bonding Strong σ-donation from both pyridine and amino nitrogens.Enhanced by the electron-donating methyl groups.
Steric Influence The C2-methyl group would influence the cis/trans isomerism of the chloride ligands.Steric hindrance around the metal center.

Ruthenium(II) Complexes and Structural Analysis

Ruthenium(II) complexes, particularly those with polypyridyl ligands, are extensively studied for their rich photophysical and electrochemical properties. nih.govrsc.org These complexes often feature a hexacoordinated ruthenium(II) center. nih.gov The first transition metal dinitrogen complex, [Ru(NH3)5(N2)]2+, was reported in 1965 and characterized by a strong IR band for the N-N stretch. wikipedia.org

When this compound acts as a bidentate ligand to a ruthenium(II) center, it would likely occupy two coordination sites in an octahedral geometry. The remaining sites would be filled by other ligands, such as bipyridine or chloride ions.

Structural analysis, typically performed using single-crystal X-ray diffraction, would provide precise information on bond lengths and angles. For a hypothetical [Ru(bpy)2(this compound)]2+ complex (where bpy is 2,2'-bipyridine), one would expect the Ru-N(pyridine) bond length of the diamine ligand to be comparable to the Ru-N(bpy) bond lengths. The Ru-N(amino) bond might be slightly longer due to the different nature of the nitrogen donor.

Table 2: Predicted Structural Parameters for a Hypothetical [Ru(bpy)2(this compound)]2+ Complex

ParameterPredicted Value Range (Å)Basis for Prediction
Ru-N(pyridine of diamine) 2.0 - 2.1Based on typical Ru-N(pyridine) bond lengths in similar complexes. researchgate.net
Ru-N(amino of diamine) 2.1 - 2.2Generally, Ru-N(amine) bonds are slightly longer than Ru-N(pyridine) bonds. researchgate.net
Ru-N(bpy) 2.0 - 2.1Standard bond lengths for Ru-bipyridine complexes.

Electrochemical and spectroscopic studies would reveal the electronic properties of such a complex, including its redox potentials and absorption/emission spectra, which are crucial for applications in areas like solar energy conversion and sensing. nih.gov The electronic coupling between metal centers in dinuclear ruthenium complexes can be probed by these techniques. nih.gov

Complexes with Nickel(II), Copper(I), and Silver(I)

The coordination of this compound with first-row transition metals like Nickel(II) and d¹⁰ metals such as Copper(I) and Silver(I) is of significant interest.

Nickel(II) Complexes: Nickel(II) ions, with a d⁸ electron configuration, readily form complexes with nitrogen-based ligands. With a bidentate ligand like this compound, Ni(II) can form square planar or octahedral complexes. The use of nickel complexes with nitrogen-containing ligands, particularly bipyridines, is common in catalysis. ambeed.com The formation of stable complexes with this diamine ligand is therefore highly probable, potentially yielding catalytically active species for reactions like cross-coupling. rsc.org

Copper(I) and Silver(I) Complexes: Copper(I) and Silver(I) are d¹⁰ metal ions that typically favor lower coordination numbers, resulting in linear or trigonal planar geometries. The coordination with this compound would likely involve the pyridine nitrogen and one of the amino groups. While Cu(II) complexes with related ligands have been synthesized and studied for their biological and catalytic roles nih.gov, the corresponding Cu(I) complexes are relevant as intermediates in various catalytic cycles, including atom transfer radical polymerization and coupling reactions. Silver(I) complexes with N-donor ligands are known for their interesting structural motifs and potential antimicrobial applications.

Metal IonTypical Coordination GeometryPotential Complex Stoichiometry (Ligand:Metal)Relevant Properties
Nickel(II)Square Planar, Octahedral1:1 or 2:1Catalytically active in cross-coupling reactions. rsc.org
Copper(I)Linear, Trigonal Planar1:1 or 2:1Key intermediates in oxidation and coupling catalysis. nih.gov
Silver(I)Linear, Trigonal Planar1:1 or 2:1Structural diversity, potential for supramolecular assembly.

Exploration of Other Transition Metal and Main Group Complexes

The versatility of this compound extends to its ability to form complexes with a wide array of other metals.

Transition Metal Complexes: Palladium(II) complexes are of paramount importance due to their extensive use in cross-coupling catalysis. sigmaaldrich.com A ligand like this compound would form a stable square planar complex with Pd(II), similar to those seen with bipyridyl and phosphinoamine ligands, which are highly effective in Suzuki-Miyaura and Heck reactions. researchgate.netscispace.com Other transition metals such as manganese have been used with nitrogen-based ligands for transfer hydrogenation reactions, suggesting that Mn complexes of this diamine could also be catalytically active. researchgate.net

Main Group Complexes: There is a growing interest in using earth-abundant main group elements in catalysis. nih.gov Alkali metals, for instance, have been employed with dihydropyridine (B1217469) ligands in transfer hydrogenation catalysis. nih.gov Complexes of this compound with main group metals like lithium or magnesium could potentially be explored for similar catalytic applications or as reagents in organic synthesis.

Catalytic Applications of this compound Metal Complexes

The electronic properties of the this compound ligand—specifically the electron-donating nature of the amino and methyl groups—make its metal complexes promising candidates for catalysis.

Catalysis in Hydrogenation and Transfer Hydrogenation Reactions

Transfer hydrogenation is a key process in organic synthesis for the reduction of unsaturated compounds like ketones, imines, and olefins. nih.gov Catalysts for these reactions often require a ligand framework that can participate in the reaction mechanism. The presence of an N-H group in the this compound ligand is particularly significant. This feature allows the ligand to act as a proton shuttle, facilitating the transfer of hydrogen from a donor molecule (like isopropanol (B130326) or formic acid) to the substrate via the metal center. This "ligand-assisted" mechanism is a known strategy for enhancing catalytic efficiency in transfer hydrogenation reactions catalyzed by metals like ruthenium, rhodium, and manganese. researchgate.net

Efficacy in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium- and nickel-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. sigmaaldrich.com The success of these reactions heavily relies on the nature of the ligand coordinated to the metal.

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. Palladium complexes with N-donor ligands, such as those derived from pyridine, are known to be effective catalysts. researchgate.netmdpi.com A Pd(II) complex of this compound would be expected to show high activity, with the electron-rich ligand promoting the initial oxidative addition step of the catalytic cycle.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.org Palladium catalysts are standard, and the ligand's role is to stabilize the palladium species throughout the catalytic cycle. researchgate.net The stability conferred by the bidentate chelation of this compound would be beneficial in preventing catalyst decomposition and achieving high turnover numbers.

ReactionTypical Metal CatalystRole of this compound LigandExpected Outcome
Suzuki-MiyauraPalladium(II), Nickel(II)Stabilizes the metal center; enhances oxidative addition. rsc.orgEfficient coupling of aryl halides and boronic acids. mdpi.com
HeckPalladium(II)Stabilizes catalytic intermediates; prevents Pd black precipitation. researchgate.netHigh yields of substituted alkenes. libretexts.org

Mechanistic Investigations of Catalytic Cycles and Active Species Formation

Understanding the catalytic mechanism is crucial for catalyst optimization. For a hypothetical [Pd(this compound)Cl₂] catalyst in a Heck reaction, the cycle would proceed as follows:

Precatalyst Activation: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

Oxidative Addition: The aryl halide (R-X) adds to the Pd(0) center, forming a Pd(II) intermediate, [Pd(Ligand)(R)(X)]. libretexts.org The electron-donating ligand would facilitate this step.

Migratory Insertion: The alkene coordinates to the palladium, followed by insertion into the Pd-R bond. This is a key C-C bond-forming step.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the final product and a palladium-hydride species. youtube.com

Reductive Elimination: In the presence of a base, the palladium-hydride species eliminates HX and regenerates the active Pd(0) catalyst, closing the loop. youtube.com

The active species is the coordinatively unsaturated Pd(0) complex stabilized by the diamine ligand. The ligand's steric and electronic properties directly influence the rates of each step in this cycle.

Structure-Reactivity Relationships in Coordination Chemistry

The relationship between the structure of a coordination complex and its reactivity is fundamental to catalyst design. For complexes of this compound, several factors are at play:

Bite Angle: The N-M-N angle formed by the chelating ligand influences the steric environment around the metal. This can affect substrate binding and the feasibility of key steps like reductive elimination.

Electronic Effects: The methyl and amino substituents are electron-donating groups. They increase the electron density on the pyridine ring and, consequently, on the metal center. This enhanced electron density can make the metal more nucleophilic, promoting the oxidative addition of electrophiles like aryl halides.

Ligand Participation: As noted in hydrogenation catalysis, the N-H moiety can actively participate in the reaction, moving beyond the simple "spectator" role of the ligand. This direct involvement can open up lower-energy reaction pathways.

By systematically modifying the ligand, for example, by changing the position or nature of the substituents, one can fine-tune these structural and electronic properties to optimize the reactivity and selectivity of the resulting metal catalyst for a specific chemical transformation.

Polymer Chemistry Applications of N2,4 Dimethylpyridine 2,5 Diamine As a Monomer

Design and Synthesis of N2,4-Dimethylpyridine-2,5-diamine-based Monomers for Polymerization

This compound serves as a foundational diamine monomer. Its synthesis can be achieved through multi-step chemical reactions, typically involving the nitration of a pyridine (B92270) derivative followed by a reduction step to convert nitro groups into the required amine functionalities. chemicalbook.com For polymerization, this diamine is used directly to react with other monomers, such as dianhydrides or diacyl chlorides, to build the polymer chain.

The design of polymers using this monomer focuses on leveraging its inherent structural features. The rigid pyridine ring can enhance the thermal stability and mechanical strength of the polymer. The nitrogen atom in the pyridine ring introduces polarity and potential sites for hydrogen bonding, which can influence solubility and inter-chain interactions. Furthermore, the specific substitution pattern (2,5-diamine) dictates the geometry and flexibility of the resulting polymer chain. core.ac.uk

Polycondensation Reactions for Polymer Synthesis

Polycondensation is the primary route for synthesizing polymers from this compound. In this process, the diamine monomer reacts with a comonomer containing two carboxylic acid or derivative groups (like acid chlorides or anhydrides), eliminating a small molecule (such as water or HCl) to form amide or imide linkages.

Aromatic polyimides are a major class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netvt.edu The synthesis of polyimides from a diamine like this compound typically follows a two-step method. core.ac.ukvt.edu

Step 1: Poly(amic acid) Formation: The diamine is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at room temperature. core.ac.ukvt.edu This reaction opens the anhydride (B1165640) rings and forms a soluble, high-molecular-weight poly(amic acid) precursor. core.ac.ukmdpi.com

Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide by either thermal or chemical means. nih.gov

Thermal Imidization: The poly(amic acid) solution is cast into a film and heated at high temperatures (e.g., 200-350°C), causing the amic acid groups to cyclize and form imide rings, releasing water. nih.govtitech.ac.jp

Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution at a lower temperature to achieve cyclization. vt.edumdpi.com

The choice of dianhydride comonomer is crucial and allows for fine-tuning of the final polymer's properties. Common dianhydrides include Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), and Benzophenonetetracarboxylic dianhydride (BTDA). researchgate.netnih.gov The incorporation of the this compound unit would be expected to yield polyimides with modified solubility and thermal characteristics compared to more common diamines.

The structure of pyridine-based monomers is conducive to creating planar polymer backbones. Planarization maximizes the overlap of p-orbitals along the polymer chain, leading to extended π-conjugation. This electronic delocalization is highly desirable for applications in conductive materials and optoelectronics, as it can significantly lower the polymer's optical band gap. core.ac.uk

Synthetic strategies aim to create ladder-like or rigid-rod polymer structures that enforce planarity. By selecting appropriate comonomers and polymerization conditions, the pyridine units from this compound can be locked into a coplanar arrangement with adjacent aromatic rings. Research on similar polypyridines has shown that this planarization can reduce the optical band gap by as much as 1.3–1.8 eV compared to non-planar analogues, demonstrating the effectiveness of this approach. core.ac.uk

Structure-Property Relationships in this compound Derived Polymers

The final properties of polymers derived from this compound are a direct consequence of their molecular structure.

The incorporation of the rigid pyridine ring from the diamine monomer is expected to enhance the thermal properties of the resulting polymers. Aromatic polyimides, in general, exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). researchgate.net

The mechanical properties, such as tensile strength and modulus, are also linked to the rigid aromatic structure. Films made from analogous pyridine-based polyimides have demonstrated high tensile strengths, often in the range of 88-90 MPa, and a high tensile modulus. core.ac.uk

Table 1: Thermal Properties of Analogous Pyridine-Containing Polyimides Data is based on polymers synthesized from different, structurally related pyridine-containing diamines as reported in the literature.

Polymer System (Diamine + Dianhydride)Glass Transition Temp. (Tg) (°C)Temp. at 10% Weight Loss (T10) (°C)Char Yield at 800°C (%)
m,p-PAPP + PMDA237.4552.060.1
m,p-PAPP + BTDA225.1540.159.8
FDN + 6FDA230>500-
FDN-OH + 6FDA287>500-

Source: Adapted from studies on m,p-PAPP core.ac.uk and FDN/FDN-OH nih.gov polyimides.

The fractional free volume (FFV) in a polymer matrix is the microscopic void space between polymer chains that is not occupied by the molecules themselves. This property is critical for applications like gas separation membranes, as it directly governs the transport of gas molecules through the polymer. nih.gov

The structure of the this compound monomer can influence the FFV. The presence of methyl side groups and the kinked, asymmetric nature of the pyridine-based monomer can hinder efficient chain packing. This disruption creates more free volume compared to more linear and symmetric monomers. A higher FFV generally leads to increased gas permeability, as there are more and larger pathways for gas molecules to diffuse through. nih.gov

However, there is a trade-off between permeability and selectivity. While a higher FFV increases the rate at which all gases pass through (permeability), it can decrease the membrane's ability to distinguish between different gases (selectivity). The specific interactions between gas molecules and the polymer, influenced by the polar pyridine nitrogen, also play a role. For instance, the polar nature of the pyridine ring might show a higher affinity for polarizable gases like CO2, potentially enhancing the selectivity for CO2/CH4 separation.

Enhancement of Polymer Solubility through Structural Modification

The solubility of polymers is a critical factor for their processing and application. Many high-performance aromatic polymers, such as aramids and polyimides, are notoriously difficult to dissolve, which limits their processability. vt.edu A common strategy to enhance the solubility of these polymers is through structural modification of the monomers used in their synthesis. researchgate.netresearchgate.net The incorporation of this compound as a comonomer is a promising approach to improve the solubility of otherwise intractable polymers.

The structural characteristics of this compound—specifically its non-coplanar structure, the presence of methyl groups, and the pyridine nitrogen atom—can disrupt the regularity of the polymer chain and hinder close packing. This disruption reduces the intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer more easily. The introduction of bulky or asymmetric units into the polymer backbone is a well-established method for increasing solubility. researchgate.netmdpi.com

Research on analogous pyridine-containing diamines has demonstrated the efficacy of this approach. For instance, polyimides synthesized from diamines containing pyridine rings have been shown to be readily soluble in common organic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). researchgate.netmdpi.com The improved solubility is often attributed to the amorphous nature of the resulting polymers, as confirmed by X-ray diffraction studies. mdpi.com

The table below presents data on the solubility of various polyimides derived from structurally similar diamines, illustrating the impact of monomer structure on polymer solubility. While specific data for polymers derived from this compound is not available in the reviewed literature, these findings on analogous systems provide strong evidence for its potential to enhance polymer solubility.

Table 1: Solubility of Aromatic Polyimides Derived from Various Diamines This table presents data for polymers made from analogous diamines to illustrate the principle of solubility enhancement through structural modification, due to a lack of direct data for this compound.

Polymer ReferenceDiamine MonomerDianhydrideResulting Polymer Solubility
PI-a researchgate.net(2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)Soluble in THF, CHCl3, NMP, DMAc
PI-b researchgate.net(2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide4,4'-Oxydiphthalic anhydride (ODPA)Soluble in NMP, DMAc
PI-c mdpi.com4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridinePyromellitic dianhydride (PMDA)Soluble in NMP, DMF, DMSO, DMAc
PI-d mdpi.com4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)Soluble in NMP, DMF, DMSO, DMAc

Data sourced from references researchgate.net and mdpi.com.

Development of Advanced Polymeric Materials and Composites

The use of this compound as a monomer not only enhances solubility but also opens avenues for the development of advanced polymeric materials and composites with tailored properties. The inherent characteristics of the dimethylpyridine moiety can impart desirable thermal, mechanical, and optical properties to the resulting polymers, making them suitable for high-performance applications.

Polymers incorporating pyridine units, such as polyamides and polyimides, are known for their high thermal stability. researchgate.netmdpi.com The pyridine ring is thermally stable, and its inclusion in the polymer backbone can lead to materials with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). For example, polyimides derived from a pyridine-containing diamine have shown glass transition temperatures exceeding 316 °C and 10% weight loss temperatures ranging from 552 to 580 °C. mdpi.com This level of thermal resistance makes such polymers candidates for use in microelectronics, aerospace, and other demanding environments.

Furthermore, the introduction of this compound can lead to polymers with good mechanical properties. Polyamides and polyimides are classes of materials known for their strength and toughness. While enhancing solubility, the structural modifications can be balanced to maintain desirable mechanical performance. For instance, polyimide films derived from fluorinated diamines can exhibit high tensile strength and modulus, making them suitable for applications like flexible displays and electronic packaging. researchgate.netrsc.org

The table below summarizes the properties of some high-performance polyimides synthesized from various aromatic diamines, highlighting the potential performance characteristics of polymers derived from this compound.

Table 2: Properties of Advanced Polymeric Materials Derived from Aromatic Diamines This table presents data for polymers made from analogous diamines to illustrate the potential properties of advanced materials derived from this compound.

Polymer ReferenceDiamine MonomerGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)
PI-a researchgate.net(2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide286153.24
PI-b researchgate.net(2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenylphosphine oxide27772.3
PI-c mdpi.com4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine>316Not Reported
CPI-1 nih.gov2,2-bis(3-aminophenyl)hexafluoropropane (FDN)Not ReportedNot Reported
CPI-2 nih.gov2,2-bis(3-amino-4-hydroxy-phenyl)hexafluoropropane (FDN-OH)Not ReportedNot Reported

Data sourced from references researchgate.net, mdpi.com, and nih.gov.

Supramolecular and Host Guest Chemistry Involving N2,4 Dimethylpyridine 2,5 Diamine

Principles of Molecular Recognition with Pyridine (B92270) Diamines

Molecular recognition is the process by which molecules, through non-covalent interactions, selectively bind to one another. For pyridine diamines like N2,4-Dimethylpyridine-2,5-diamine, the key to their recognition capabilities lies in their distinct structural and electronic properties. The pyridine ring itself is an aromatic system capable of participating in π-π stacking interactions. Furthermore, the nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor.

The two amino groups at the 2- and 5-positions are crucial for molecular recognition. These primary and secondary amine functionalities can act as hydrogen bond donors. This dual nature, possessing both hydrogen bond donors and acceptors, allows this compound to form specific and directional interactions with complementary guest molecules. The methyl groups at the N2 and 4-positions introduce steric and electronic modifications that can fine-tune the binding selectivity and the geometry of the resulting supramolecular assemblies. The relative positioning of these functional groups dictates the potential for forming specific recognition motifs, such as those seen in the self-assembly of co-crystals. rsc.orgrsc.org

Formation of Host-Guest Inclusion Complexes and Encapsulation Studies

Host-guest inclusion complexes are formed when a "host" molecule encapsulates a smaller "guest" molecule. Based on its structural characteristics, this compound can act as a guest, fitting into the cavities of larger host molecules like crown ethers, cyclodextrins, or calixarenes. The formation of such complexes is driven by a combination of intermolecular forces, leading to a thermodynamically stable assembly.

For instance, studies on similar diaminopyridine derivatives with crown ethers have shown the formation of stable co-crystals where the diamine is the guest. rsc.orgrsc.org The stoichiometry of these complexes can vary depending on the relative sizes and shapes of the host and guest molecules. It is conceivable that this compound could form 1:1 or 2:1 complexes with various macrocyclic hosts.

Conversely, this compound could also participate in the formation of larger, self-assembled host structures. By coordinating with metal ions or through extensive hydrogen bonding networks, multiple units of the diamine could create a defined cavity capable of encapsulating smaller guest molecules or ions. The principles of designing such systems have been explored with other pyridine-based ligands. rsc.org

Elucidation of Intermolecular Interactions Driving Complexation (e.g., Hydrogen Bonding, π-π Stacking)

The stability of any supramolecular complex involving this compound is governed by a delicate balance of several non-covalent interactions.

Hydrogen Bonding: This is expected to be a dominant interaction. The amino groups (-NHCH₃ and -NH₂) are excellent hydrogen bond donors, while the pyridine nitrogen and the amino nitrogens can act as hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen bonds with suitable host or guest molecules. For example, in co-crystals with dicarboxylic acids, strong N-H···O hydrogen bonds would be the primary interaction.

Below is a table summarizing the typical intermolecular interactions expected for this compound in a supramolecular complex.

Interaction TypeDonor/Acceptor in DiaminePotential PartnerTypical Distance (Å)
Hydrogen Bond-NH₂ (donor)Oxygen, Nitrogen atoms2.8 - 3.2
Hydrogen Bond-NHCH₃ (donor)Oxygen, Nitrogen atoms2.8 - 3.2
Hydrogen BondPyridine N (acceptor)-OH, -NH groups2.7 - 3.0
π-π StackingPyridine ringAromatic rings3.3 - 3.8

Application in Separation and Purification Strategies via Supramolecular Chemistry

The principles of host-guest chemistry can be harnessed for the separation and purification of chemical compounds. By designing a host molecule with a cavity that is highly selective for a specific guest, it is possible to isolate that guest from a mixture.

Given the specific arrangement of functional groups in this compound, it could be selectively separated from its isomers using a custom-designed host molecule. The host would be engineered to have complementary hydrogen bonding sites and a shape that precisely fits this compound, while excluding other isomers. This strategy has been successfully employed for the separation of other pyridine derivatives and isomers of various organic compounds. acs.orgresearchgate.net

Conversely, if this compound were incorporated into a stationary phase material, it could be used in chromatographic separations. Its specific hydrogen bonding and π-stacking capabilities would allow for the differential retention of analytes, enabling their separation based on their affinity for the diamine.

Design of Supramolecular Architectures with this compound

The ability of this compound to participate in directional and predictable non-covalent interactions makes it a valuable building block for the construction of larger supramolecular architectures. These can range from discrete molecular assemblies to extended one-, two-, or three-dimensional networks. rsc.org

By reacting this compound with metal ions, it is possible to form coordination polymers or discrete metallosupramolecular cages. The geometry of the final architecture would be dictated by the coordination preference of the metal ion and the binding mode of the diamine ligand.

Furthermore, through self-assembly driven by hydrogen bonding, this compound can form intricate patterns in the solid state. For example, it could form tapes, sheets, or more complex three-dimensional networks through a hierarchy of hydrogen bonding interactions. The study of co-crystals of related pyridine derivatives has revealed a rich variety of such supramolecular synthons. rsc.orgrsc.org The design of these architectures is a key aspect of crystal engineering, aiming to create materials with tailored properties.

Reaction Mechanisms and Chemical Reactivity of N2,4 Dimethylpyridine 2,5 Diamine

Nucleophilic Substitution Reactions Involving Amine Functionalities

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups or when a good leaving group is present, is susceptible to nucleophilic attack. The inherent electron deficiency at the C2 and C4 positions makes these sites primary targets for nucleophiles. biosynce.com In reactions like the Chichibabin reaction, pyridine reacts with sodium amide to form 2-aminopyridine (B139424), and if the 2-position is blocked, substitution may occur at the C4 position. biosynce.com

For N2,4-Dimethylpyridine-2,5-diamine, the amine functionalities themselves can act as nucleophiles. However, nucleophilic substitution on the ring, where an external nucleophile replaces a group, is also a key aspect of its chemistry. If a good leaving group were present at the C2 or C4 positions, it could be readily displaced by strong nucleophiles. biosynce.comyoutube.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the ring nitrogen, is a crucial factor that favors substitution at these positions over the C3 position. youtube.comquimicaorganica.org

While the amine groups of this compound are not typical leaving groups, their presence significantly influences the ring's reactivity towards external nucleophiles. The primary amine at the 5-position and the secondary amine at the 2-position can also undergo reactions. For instance, the exocyclic amino group is known to be chemoselectively transformed in reactions with anhydrides. researchgate.net

Electrophilic Attack on the Pyridine Ring: Regioselectivity and Influencing Factors

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609). This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quora.com Furthermore, in the acidic conditions often used for these reactions, the pyridine nitrogen is protonated, further increasing the ring's deactivation. almerja.com Consequently, electrophilic substitution on an unsubstituted pyridine ring requires harsh conditions and preferentially occurs at the C3 position. quora.comquora.com This regioselectivity is because attack at the C2 or C4 positions results in an unstable resonance intermediate where the electronegative nitrogen atom bears a positive charge. quora.comquora.com

However, the reactivity and regioselectivity are significantly altered by the substituents on the ring. In this compound, there are four electron-donating groups: two methyl groups and two amino groups. These activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack than pyridine itself. libretexts.org

The directing effects of these substituents are as follows:

Amino groups (-NH2, -NHCH3): These are powerful activating, ortho-, para-directing groups. quora.com

Methyl groups (-CH3): These are weakly activating, ortho-, para-directing groups. libretexts.org

In this compound, the positions are substituted as follows:

C2: -NHCH3

C4: -CH3

C5: -NH2

The available positions for electrophilic attack are C3 and C6. The directing influence of the substituents on these positions must be considered:

Attack at C3: This position is ortho to the -NHCH3 group at C2 and the -CH3 group at C4.

Attack at C6: This position is ortho to the -NH2 group at C5.

Given that the amino group is a stronger activating group than the methyl group, it is likely that the directing effect of the amino groups will dominate. Therefore, electrophilic substitution is expected to be strongly directed to the positions ortho and para to them. The powerful activating nature of the amine substituent can direct substitution to the C2 position. almerja.com The interplay of these groups suggests that both C3 and C6 are potential sites for electrophilic attack, with the precise outcome likely depending on the specific electrophile and reaction conditions.

Proton Transfer Processes and Determination of Acidity/Basicity (pKa) in Amine Systems

The basicity of pyridine and its derivatives is a fundamental aspect of their chemistry. The pKa of a base's conjugate acid is a measure of its strength; a higher pKa indicates a stronger base. alfa-chemistry.com The basicity of the nitrogen atoms in this compound is influenced by the electronic effects of the substituents.

The subject compound has three nitrogen atoms that can be protonated: the pyridine ring nitrogen, the secondary amine at C2, and the primary amine at C5. The electron-donating methyl and amino groups increase the electron density on the pyridine ring, making the ring nitrogen more basic than in unsubstituted pyridine.

To estimate the pKa of this compound, it is useful to consider the pKa values of related compounds.

CompoundpKa of Conjugate Acid
Pyridine5.23
2,6-Lutidine (2,6-Dimethylpyridine)6.70
4-Aminopyridine 1-oxide3.69
4-Dimethylaminopyridine 1-oxide3.88

Derivatization Strategies and Functional Group Transformations

Oxidation Reactions (e.g., Formation of N-oxides)

The oxidation of pyridines to their corresponding N-oxides is a common and useful transformation, often carried out with peracids or hydrogen peroxide. almerja.com Pyridine N-oxides exhibit different reactivity compared to their parent pyridines. The N-oxide functionality can activate the pyridine ring for both electrophilic and nucleophilic substitution. almerja.com For instance, nitration of pyridine N-oxide occurs readily at the C4 position. almerja.com

Reduction Reactions for Amine Interconversion

Reduction reactions are crucial for the synthesis and modification of aminopyridines. A notable example is the reduction of a nitro group to an amine, which is a common method for introducing an amino group onto a pyridine ring. The reduction of the pyridine ring itself to a piperidine (B6355638) ring can be achieved using hydrogen with a catalyst or sodium in ethanol.

Alkylation and Acylation of Amine Functionalities for Novel Compound Synthesis

The amine functionalities of this compound are nucleophilic and can readily undergo alkylation and acylation.

Alkylation: The N-alkylation of aminopyridines can be challenging as alkylation can occur at the ring nitrogen. publish.csiro.au However, methods for the selective N-monoalkylation of 2- and 3-aminopyridines have been developed using a carboxylic acid and sodium borohydride, providing the corresponding alkylaminopyridine in good yields under mild conditions. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates to achieve selective synthesis of secondary amines. chemrxiv.org The use of a catalyst like BF3·OEt2 can also facilitate the N-alkylation of 2-aminopyridines with 1,2-diketones. acs.org

Acylation: The acylation of aminopyridines typically occurs at the exocyclic amino group to form amides. publish.csiro.au The reaction of aminopyridines with anhydrides, such as endic anhydride (B1165640), results in the chemoselective transformation of the exocyclic amino group. researchgate.net In acylation reactions, pyridine is often used as a base to neutralize the HCl produced when using acyl chlorides. youtube.com Studies on the acetylation of aminopyridines with acetic anhydride indicate that for 2- and 3-aminopyridines, the reaction occurs directly at the amino nitrogen. publish.csiro.au For 4-aminopyridine, the reaction can proceed through a ring N-acetyl intermediate. publish.csiro.au

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR can provide detailed information about the chemical environment, connectivity, and dynamics of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A proton NMR spectrum for N2,4-Dimethylpyridine-2,5-diamine would be expected to show distinct signals for each chemically unique proton. The predicted spectrum would feature singlets for the two methyl groups and the amino protons, as well as distinct signals for the two aromatic protons on the pyridine (B92270) ring. The integration of these signals would correspond to the number of protons in each environment (e.g., 3H for methyl groups, 2H for the amino group).

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, seven distinct signals would be anticipated, corresponding to the five carbon atoms of the pyridine ring and the two methyl group carbons. The chemical shifts would be indicative of the electronic environment, with carbons attached to nitrogen atoms appearing at characteristic downfield shifts.

Expected NMR Data for this compound

This table is predictive and based on the compound's structure, as specific experimental data is not publicly available.

Analysis Type Expected Signals Predicted Chemical Shift (δ) Range (ppm) Key Structural Insights
¹H NMR Aromatic CH (2)6.0 - 8.0Position and electronic environment on the pyridine ring.
Amino (NH₂)3.0 - 5.0 (broad)Presence of the primary amine group.
N-Methyl (N-CH₃)2.5 - 3.5Methyl group attached to a nitrogen atom.
C-Methyl (C-CH₃)2.0 - 2.5Methyl group attached to the pyridine ring.
¹³C NMR Aromatic C (5)100 - 160Carbon skeleton of the pyridine ring.
N-Methyl (N-CH₃)30 - 45Carbon of the N-methyl group.
C-Methyl (C-CH₃)15 - 25Carbon of the C-methyl group.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes (stretching, bending, etc.). The resulting spectrum serves as a molecular fingerprint, identifying the functional groups present.

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands confirming its key structural features. These include N-H stretching vibrations from the primary amino group, C-H stretches from the methyl and aromatic groups, and C=C and C=N stretching vibrations from the pyridine ring.

Expected FTIR Absorption Bands for this compound

This table is predictive and based on the compound's structure, as specific experimental data is not publicly available.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (typically two bands)
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100
C-H Stretch (Aliphatic)Methyl (-CH₃)2850 - 3000
C=C and C=N StretchPyridine Ring1400 - 1600
N-H BendPrimary Amine (-NH₂)1550 - 1650
C-H BendMethyl (-CH₃)1375 - 1450

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Complex Investigations

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. It is particularly useful for studying compounds with conjugated systems and chromophores. The pyridine ring in this compound, along with the amino and methyl substituents, constitutes a chromophoric system. The spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic ring and n→π* transitions involving the non-bonding electrons on the nitrogen atoms. The position and intensity of these absorption bands provide insight into the electronic structure of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers significant clues about its structure.

For this compound (C₇H₁₁N₃), high-resolution mass spectrometry would confirm its molecular formula by providing a precise mass measurement of the molecular ion [M]⁺. guidechem.comnih.gov The fragmentation pattern would likely involve the loss of stable neutral fragments, such as a methyl radical (•CH₃, loss of 15 Da) or an amino group (•NH₂, loss of 16 Da), which helps to confirm the presence and connectivity of these substituent groups. docbrown.info

Predicted Mass Spectrometry Data for this compound

This table is predictive and based on the compound's structure, as specific experimental data is not publicly available.

Ion Formula Predicted m/z Significance
[M]⁺ [C₇H₁₁N₃]⁺137.10Molecular Ion
[M-15]⁺ [C₆H₈N₃]⁺122.08Loss of a methyl group (•CH₃)
[M-16]⁺ [C₇H₉N₂]⁺121.08Loss of an amino radical (•NH₂)

X-ray Diffraction Studies for Solid-State Structure Determination (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline (powder) sample and produces a characteristic diffraction pattern. researchgate.net While it does not provide the atomic-level detail of a single-crystal study, the resulting diffractogram is a unique fingerprint for a specific crystalline phase. It is valuable for phase identification, purity assessment, and monitoring structural changes under different conditions.

Specialized Spectroscopic Probes (e.g., Resonance Raman, Time-Resolved IR) for Excited State Studies

For a more profound understanding of the molecule's properties, specialized spectroscopic techniques can be employed.

Resonance Raman Spectroscopy: This technique can selectively enhance the vibrational modes associated with a specific electronic transition (chromophore). It could be used to gain detailed information about the vibrational structure of the pyridine ring system in its electronic excited states.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR allows for the study of the vibrational spectra of short-lived excited states. By exciting the molecule with a UV-Vis laser pulse and probing with an IR laser pulse, one could investigate the structural dynamics of this compound following electronic excitation, providing insights into processes like charge transfer.

Future Research Directions and Potential Innovations

Exploration of Novel and Sustainable Synthetic Routes for N2,4-Dimethylpyridine-2,5-diamine

The advancement of this compound applications is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthesis strategies may involve the reaction of pyridine (B92270) derivatives with methylating agents, followed by the introduction of amino groups. Future research will likely focus on optimizing these routes according to the principles of green chemistry.

Key research objectives include:

Catalytic Approaches: Investigating novel catalysts to improve reaction yields, reduce reaction times, and lower energy consumption. This includes exploring transition-metal catalysts for C-N cross-coupling reactions to introduce the amine groups with high selectivity.

Bio-based Precursors: Exploring the use of renewable starting materials. The development of synthetic pathways starting from bio-based platform chemicals could significantly enhance the sustainability profile of the compound, mirroring trends seen in the synthesis of other bio-based monomers like furan-based diamines. mdpi.com

Solvent-Free and Alternative Energy Inputs: Research into solvent-free reaction conditions, potentially utilizing microwave irradiation or mechanochemistry, could minimize waste and simplify purification processes. researchgate.net Microwave-assisted synthesis has proven effective for other nitrogen-containing heterocyclic compounds, often resulting in higher yields and simplified procedures. researchgate.net

A comparative table of potential synthetic strategies is presented below.

Table 1: Comparison of Potential Synthetic Routes

Synthetic StrategyPotential AdvantagesResearch Challenges
Catalytic AminationHigh selectivity, milder reaction conditions, potential for asymmetric synthesis.Catalyst cost and stability, optimization of ligand systems.
Green Solvent SystemsReduced environmental impact, improved safety profile.Solvent selection for optimal reactivity and solubility, solvent recovery and recycling.
Microwave-Assisted SynthesisRapid reaction times, increased yields, enhanced energy efficiency. researchgate.netScale-up limitations, precise temperature control.
Flow ChemistryImproved safety for hazardous intermediates, precise process control, ease of scalability.Initial setup cost, potential for channel clogging.

Advanced Applications in Asymmetric Catalysis and Enantioselective Transformations

The structure of this compound, with its multiple nitrogen atoms, makes it an attractive scaffold for the design of new ligands for asymmetric catalysis. The pyridine nitrogen and the two exocyclic amino groups can act as coordination sites for metal centers.

Future research could explore:

Chiral Ligand Development: Modification of the diamine backbone with chiral auxiliaries to create novel bidentate or tridentate ligands. These ligands could be used in a variety of metal-catalyzed enantioselective reactions, such as hydrogenations, C-C bond formations, and cross-couplings.

Organocatalysis: Investigating the potential of the compound and its derivatives to act as organocatalysts. The basicity of the nitrogen atoms could be harnessed for base-catalyzed transformations, while the amine groups could be functionalized to create hydrogen-bond donors for asymmetric catalysis.

Development of Next-Generation Polymeric Materials with Tailored Properties

Diamine compounds are fundamental building blocks for high-performance polymers such as polyimides and polyamides. The unique structure of this compound offers the potential to synthesize polymers with novel properties. Its potential use in materials science for developing new polymers has been noted.

Innovations in this area may include:

High-Performance Polyimides: Using the diamine as a monomer in polycondensation reactions with dianhydrides could yield polyimides. The pyridine ring's inclusion in the polymer backbone is expected to enhance thermal stability and introduce specific solubility characteristics. The methyl groups may improve processability by disrupting chain packing.

Polymers with Intrinsic Microporosity (PIMs): The rigid and contorted structure that could arise from incorporating this diamine into a polymer backbone might prevent efficient chain packing, leading to materials with high free volume and surface area, suitable for gas separation and storage applications.

Coordination Polymers: The ability of the diamine to act as a ligand can be exploited to create coordination polymers. These materials, where the diamine links metal ions, could have interesting electronic, magnetic, or catalytic properties.

Table 2: Predicted Properties of Polymers Derived from this compound

Polymer TypeKey Structural FeaturePotential PropertiesPotential Applications
PolyimidePyridine ring in backboneHigh thermal stability, altered solubility, potential for metal coordination.Aerospace components, flexible electronics, gas separation membranes.
Polyamide (Aramid)Amide linkages with pyridineEnhanced mechanical strength, flame retardancy.Protective apparel, advanced composites.
Coordination PolymerDiamine as a linking ligandTunable electronic/magnetic properties, catalytic activity.Sensors, catalysts, data storage.

Integration into Complex Supramolecular Architectures for Advanced Functionalities

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined assemblies from molecular components. frontiersin.org The hydrogen bond donor capabilities of the amino groups and the hydrogen bond acceptor/metal-coordinating sites of the pyridine nitrogen make this compound an excellent candidate for supramolecular chemistry.

Future research directions include:

Self-Assembled Macrocycles and Cages: Designing systems where the diamine acts as a building block for self-assembled structures. These architectures could be used for molecular recognition, encapsulation of guest molecules, and as nanoreactors. The use of rigid linkers is often beneficial in creating such macrocyclic structures. frontiersin.org

Hydrogen-Bonded Networks: Exploiting the two amino groups to form predictable and robust hydrogen-bonded networks, leading to the formation of functional materials like organogels or liquid crystals.

Stimuli-Responsive Systems: Incorporating the diamine into supramolecular systems that can respond to external stimuli such as pH or the presence of metal ions. The basic pyridine nitrogen could be protonated or deprotonated, leading to a conformational change in the assembly.

Enhanced Computational Modeling and Predictive Capabilities for Material Design and Reaction Pathways

Computational chemistry is an indispensable tool for accelerating materials discovery and understanding reaction mechanisms. For a molecule like this compound, computational modeling can provide critical insights.

Future efforts will likely involve:

Predicting Reactivity and Spectra: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the reactivity of the diamine in various chemical transformations and to simulate its spectroscopic properties for easier characterization.

Modeling Polymer Properties: Employing molecular dynamics (MD) simulations to predict the bulk properties of polymers derived from the diamine, such as their glass transition temperature, mechanical strength, and gas permeability. This can guide the design of new materials with targeted characteristics.

Designing Catalytic Systems: Using computational models to design chiral ligands based on the diamine scaffold and to predict their efficacy in asymmetric catalysis. ambeed.com This in silico approach can significantly reduce the experimental effort required to identify promising catalyst candidates.

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N2,4-Dimethylpyridine-2,5-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.